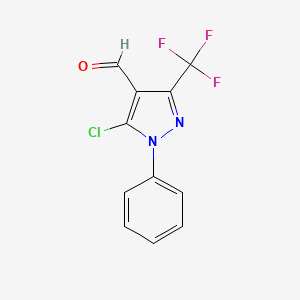








|
REACTION_CXSMILES
|
P(Cl)(Cl)([Cl:3])=O.CN(C)[CH:8]=[O:9].[C:11]1([N:17]2[C:21](O)=[CH:20][C:19]([C:23]([F:26])([F:25])[F:24])=[N:18]2)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>O>[Cl:3][C:21]1[N:17]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[N:18]=[C:19]([C:23]([F:26])([F:25])[F:24])[C:20]=1[CH:8]=[O:9]
|


|
Name
|
|
|
Quantity
|
33.6 g
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
7.7 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)N1N=C(C=C1O)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
cooling
|
|
Type
|
ADDITION
|
|
Details
|
Thereto was added, at room temperature
|
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting mixture was refluxed for 1 hour
|
|
Duration
|
1 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
with heating
|
|
Type
|
CUSTOM
|
|
Details
|
to give rise
|
|
Type
|
CUSTOM
|
|
Details
|
to a reaction
|
|
Type
|
CUSTOM
|
|
Details
|
After the completion of the reaction
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooling
|
|
Type
|
EXTRACTION
|
|
Details
|
followed by extraction with chloroform
|
|
Type
|
WASH
|
|
Details
|
The resulting organic layer was washed with an aqueous sodium hydrogencarbonate solution
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
an aqueous sodium chloride solution in this order and then dried over anhydrous magnesium sulfate
|
|
Type
|
DISTILLATION
|
|
Details
|
The resulting solution was subjected to vacuum distillation
|
|
Type
|
CUSTOM
|
|
Details
|
to remove the solvent
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by silica gel column chromatography (developing solvent: hexane-ethyl acetate mixed solvent)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C(=NN1C1=CC=CC=C1)C(F)(F)F)C=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 19.1 g | |
| YIELD: PERCENTYIELD | 79.1% | |
| YIELD: CALCULATEDPERCENTYIELD | 79.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |